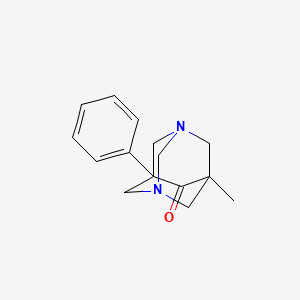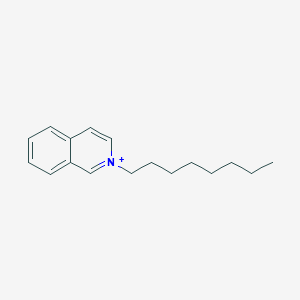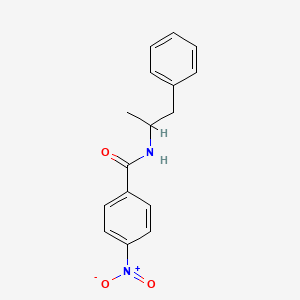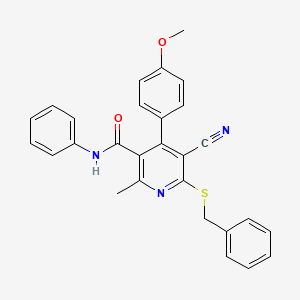![molecular formula C19H12N2O4 B11712451 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound features a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of a nitro group and a methylphenyl group adds to its chemical complexity and potential reactivity.
準備方法
The synthesis of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to yield the desired isoquinoline derivative.
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve the efficiency and sustainability of the synthesis process.
化学反応の分析
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
科学的研究の応用
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the isoquinoline moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
類似化合物との比較
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared to other isoquinoline derivatives, such as 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dithione . While both compounds share a similar core structure, the presence of different substituents (e.g., nitro vs. dithione) imparts distinct chemical and biological properties. Other similar compounds include quinoline and its derivatives, which also exhibit a wide range of biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological pathways, and potential therapeutic applications.
特性
分子式 |
C19H12N2O4 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
2-(3-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N2O4/c1-11-4-2-5-12(10-11)20-18(22)14-7-3-6-13-16(21(24)25)9-8-15(17(13)14)19(20)23/h2-10H,1H3 |
InChIキー |
VWIKRRSZNVEHSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)


![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)


![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)
![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
